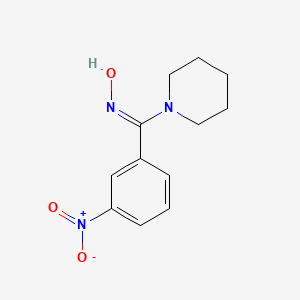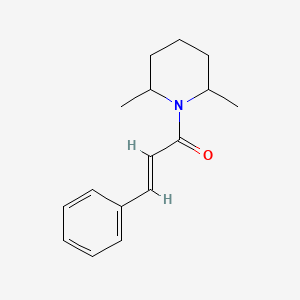
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anticancer drug due to its ability to block the growth and proliferation of cancer cells.
作用机制
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase. This binding prevents the kinase from phosphorylating its downstream targets, which are involved in cell growth and proliferation. By inhibiting this pathway, this compound effectively blocks the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to block the growth and proliferation of cancer cells, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to the inhibition of the EGFR pathway, which is involved in the regulation of apoptosis.
实验室实验的优点和局限性
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has a number of advantages for lab experiments. It is a potent and selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying this pathway. However, this compound also has some limitations. It is a relatively large molecule, which can make it difficult to use in some experimental systems. Additionally, its potency can make it difficult to achieve the desired level of inhibition without causing off-target effects.
未来方向
There are a number of future directions for research on 2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide. One area of interest is the development of new derivatives of this compound that have improved potency and selectivity. Another area of interest is the use of this compound in combination with other anticancer drugs to enhance their effectiveness. Finally, there is interest in using this compound as a tool to study the EGFR pathway in more detail, with the goal of identifying new targets for cancer therapy.
合成方法
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 2-mercapto-4-oxo-3(4H)-quinazoline to form the intermediate this compound. This intermediate can then be further purified and converted to the final product, this compound.
科学研究应用
2,4-dichloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in a variety of cancer types, including breast, lung, and prostate cancers. This compound works by binding to the EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. By inhibiting this kinase, this compound can effectively block the growth and proliferation of cancer cells.
属性
IUPAC Name |
2,4-dichloro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-8-5-6-9(11(17)7-8)13(21)19-20-14(22)10-3-1-2-4-12(10)18-15(20)23/h1-7H,(H,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARRTWLUIUGJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)




![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

